molecular formula C5H9NO5 B3274813 D-Erythro-4-hydroxyglutamic acid CAS No. 6148-21-6

D-Erythro-4-hydroxyglutamic acid

Cat. No.: B3274813
CAS No.: 6148-21-6
M. Wt: 163.13 g/mol
InChI Key: HBDWQSHEVMSFGY-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Erythro-4-hydroxyglutamic acid is an organic compound belonging to the class of glutamic acid and derivatives. This compound has a molecular formula of C5H9NO5 and a molecular weight of 163.13 g/mol . It is a derivative of glutamic acid, an important neurotransmitter in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Erythro-4-hydroxyglutamic acid can be achieved through stereospecific synthesis methods. One approach involves the use of nonribosomally produced natural products, such as antifungal and antimicrobial kutznerides, which are hexadepsipeptides composed of one alpha-hydroxy acid and five nonproteinogenic amino acids . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar stereospecific methods. The process would require optimization of reaction conditions, such as temperature, pH, and concentration of reagents, to maximize yield and purity. Additionally, purification steps, such as crystallization or chromatography, are essential to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

D-Erythro-4-hydroxyglutamic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl groups can be reduced to form alcohols or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, alcohols, and amides. These products can have different properties and applications depending on their chemical structure.

Scientific Research Applications

D-Erythro-4-hydroxyglutamic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of D-Erythro-4-hydroxyglutamic acid involves its interaction with metabotropic glutamate receptors, such as mGlu1a, mGlu2, and mGlu8a . It activates these receptors in a dose-dependent manner, leading to various downstream effects on neurotransmission and cellular signaling pathways. The compound also serves as a substrate for aminotransferase, which plays a role in amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to D-Erythro-4-hydroxyglutamic acid include:

Uniqueness

This compound is unique due to its specific stereochemistry and its ability to activate multiple metabotropic glutamate receptors. This makes it a valuable tool in research related to neurotransmission and receptor function. Additionally, its role as a substrate for aminotransferase distinguishes it from other similar compounds.

Properties

IUPAC Name

(2R,4S)-2-amino-4-hydroxypentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWQSHEVMSFGY-GBXIJSLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Erythro-4-hydroxyglutamic acid
Reactant of Route 2
D-Erythro-4-hydroxyglutamic acid
Reactant of Route 3
D-Erythro-4-hydroxyglutamic acid
Reactant of Route 4
D-Erythro-4-hydroxyglutamic acid
Reactant of Route 5
D-Erythro-4-hydroxyglutamic acid
Reactant of Route 6
D-Erythro-4-hydroxyglutamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.